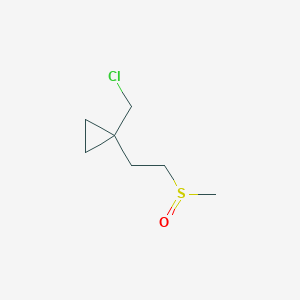
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzene, characterized by the presence of a cyano group, a trifluoromethoxy group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes sulfonylation and subsequent chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the cyano group.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The cyano and trifluoromethoxy groups can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in various chemical transformations and applications.
Properties
Molecular Formula |
C8H3ClF3NO3S |
|---|---|
Molecular Weight |
285.63 g/mol |
IUPAC Name |
4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-2-1-5(4-13)3-6(7)16-8(10,11)12/h1-3H |
InChI Key |
YJZRWBWMGHBBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




